Antibacterial Activity of PLSC-Derived Complexes Matches Clinical Standard Chloramphenicol
Ni(II) and Cu(II) complexes synthesized with pyridoxal semicarbazone as the ligand exhibit minimum inhibitory concentrations (MICs) against E. coli and S. aureus that are similar to that of the broad-spectrum antibiotic chloramphenicol [1]. This establishes PLSC-based complexes as potent antibacterial agents comparable to a clinical benchmark, unlike uncomplexed PLSC or other Schiff base ligands lacking this specific activity profile.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | Ni(II)-PLSC and Cu(II)-PLSC complexes: MIC similar to chloramphenicol |
| Comparator Or Baseline | Chloramphenicol (standard antibiotic) |
| Quantified Difference | Similar (exact MIC values not fully detailed in abstract) |
| Conditions | In vitro bacterial growth inhibition assays against E. coli and S. aureus |
Why This Matters
Demonstrates that PLSC-derived complexes can achieve antibiotic-level antibacterial efficacy, making PLSC a strategic ligand choice for developing new antimicrobial agents.
- [1] Jevtovic, V., et al. (2022). Synthesis, Crystal Structure, Theoretical Calculations, Antibacterial Activity, Electrochemical Behavior, and Molecular Docking of Ni(II) and Cu(II) Complexes with Pyridoxal-Semicarbazone. Molecules, 27(19), 6322. DOI: 10.3390/molecules27196322. View Source
